molecular formula C8H12N2O2S B12277714 [[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt

[[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt

Cat. No.: B12277714
M. Wt: 200.26 g/mol
InChI Key: UYRIBXKXTUQSLW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The IUPAC name for this compound is (4-methylsulfonylphenyl)hydrazine hydrochloride , which reflects its core structural components. The name is derived through the following hierarchical analysis:

  • Root structure : A benzene ring (phenyl group) serves as the parent hydrocarbon.
  • Substituents : A methylsulfonyl group (-SO₂CH₃) is attached at the para position (carbon 4) of the phenyl ring.
  • Functional group : A hydrazine (-NH-NH₂) moiety is bonded to the phenyl group.
  • Counterion : The hydrazine group is protonated and paired with a chloride ion (Cl⁻), forming the hydrochloride salt.

Structural validation is confirmed via molecular formula (C₇H₁₁ClN₂O₂S) and spectroscopic data. X-ray crystallography or nuclear magnetic resonance (NMR) studies typically validate the planar geometry of the phenyl ring and the tetrahedral configuration of the sulfonyl group.

Property Value Source References
Molecular formula C₇H₁₁ClN₂O₂S
Molecular weight 222.69 g/mol
Melting point 202°C

CAS Registry Number and Synonyms

The compound is uniquely identified by the CAS Registry Number 17852-67-4 , which is consistent across supplier catalogs and chemical databases. Common synonyms include:

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride
  • 4-Methanesulfonylphenylhydrazine hydrochloride
  • [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride

These synonyms arise from alternative naming conventions for the sulfonyl group (-SO₂CH₃) and variations in salt notation. For example, "methanesulfonyl" is interchangeable with "methylsulfonyl" in IUPAC nomenclature.

Molecular Formula and Weight Analysis

The molecular formula C₇H₁₁ClN₂O₂S decomposes into the following elemental contributions:

  • Carbon (C) : 7 atoms (37.7% of total mass)
  • Hydrogen (H) : 11 atoms (4.9%)
  • Chlorine (Cl) : 1 atom (15.9%)
  • Nitrogen (N) : 2 atoms (12.6%)
  • Oxygen (O) : 2 atoms (14.4%)
  • Sulfur (S) : 1 atom (14.5%)

The molecular weight of 222.69 g/mol is consistent with high-purity samples, as verified by mass spectrometry. Deviations in observed molecular weight (e.g., ±0.5 g/mol) may indicate isotopic variations or hydration states.

InChI Key and SMILES Notation Interpretation

The InChI Key for this compound is QVCMFSJTNVQJFG-UHFFFAOYSA-N , a hashed representation of its structural features. This identifier encodes:

  • The phenylsulfonyl backbone.
  • The hydrazine group’s connectivity.
  • The hydrochloride salt’s ionic pairing.

The SMILES notation (CS(=O)(=O)C1=CC=C(C=C1)NN.Cl ) breaks down as follows:

  • CS(=O)(=O)C1 : Methylsulfonyl group attached to a benzene ring.
  • C=C1)NN : Hydrazine (-NH-NH₂) substituent at the para position.
  • .Cl : Chloride counterion.

This notation explicitly defines bond types (e.g., double bonds in the sulfonyl group) and atomic connectivity. Computational tools like Open Babel or RDKit can reconstruct the 3D structure from this SMILES string, confirming its stereochemical validity.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

(4-methylsulfonylphenyl)methylhydrazine

InChI

InChI=1S/C8H12N2O2S/c1-13(11,12)8-4-2-7(3-5-8)6-10-9/h2-5,10H,6,9H2,1H3

InChI Key

UYRIBXKXTUQSLW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CNN

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method adapts classical diazotization-reduction strategies used for arylhydrazines. Starting with 4-(methylsulfonyl)benzylamine , the amine group is diazotized using NaNO₂ in HCl at 0–5°C. The diazonium salt is reduced with zinc dust in HCl, yielding the free hydrazine base, which is precipitated as the hydrochloride salt via HCl gas saturation.

Key Parameters :

  • Diazotization : 0–5°C, 1.5–2 h, pH 1–2 (controlled by HCl).
  • Reduction : Zn/HCl at 18–22°C, 1–2 h.
  • Yield : 75–82% after recrystallization (ethanol/water).

Advantages and Limitations

  • Advantages : Direct pathway with minimal byproducts; leverages established diazotization protocols.
  • Limitations : Requires strict temperature control to avoid diazonium decomposition; zinc removal necessitates filtration.

Nucleophilic Substitution of 4-(Methylsulfonyl)benzyl Halides

Synthesis of Benzyl Halide Intermediate

4-(Methylsulfonyl)toluene is brominated using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux). The resulting 4-(methylsulfonyl)benzyl bromide reacts with hydrazine hydrate in ethanol at 50–60°C.

Reaction Scheme :
$$
\text{Ph-SO₂-CH₃} \xrightarrow{\text{NBS, AIBN}} \text{Ph-SO₂-CH₂Br} \xrightarrow{\text{N₂H₄·H₂O}} \text{Ph-SO₂-CH₂-NH-NH₂·HCl}
$$

Key Parameters :

  • Bromination : 80–85°C, 6–8 h (NBS in molar excess).
  • Substitution : Ethanol solvent, 12–16 h reaction time.
  • Yield : 68–74% after HCl salt precipitation.

Industrial Scalability

  • Patented Process : CN105566181A details large-scale methylation using methyl chloride under 2.6–3.0 MPa pressure, achieving >95% purity.

Reduction of 4-(Methylsulfonyl)phenyl Acetohydrazide

Hydrazide Formation and Reduction

Ethyl 4-(methylsulfonyl)phenyl acetate (prepared via esterification of the corresponding acid) reacts with hydrazine hydrate to form 4-(methylsulfonyl)phenyl acetohydrazide . Lithium aluminum hydride (LiAlH₄) reduces the hydrazide to the target hydrazine.

Critical Steps :

  • Hydrazide Synthesis : Reflux in ethanol (10 h, 85% yield).
  • Reduction : LiAlH₄ in THF at 0°C, followed by gradual warming.
  • HCl Salt Formation : Ethanol/HCl quench, yielding 70–78%.

Purity and Characterization

  • Purity : >98% (HPLC).
  • Byproducts : Trace amounts of over-reduced amines (<2%).

Grignard-Based Alkylation of Hydrazine

Reaction Design

4-(Methylsulfonyl)benzyl magnesium bromide (prepared from 4-(methylsulfonyl)benzyl bromide) reacts with tert-butyl carbazate. Acidic hydrolysis (HCl/dioxane) cleaves the protecting group, yielding the hydrochloride salt.

Optimized Conditions :

  • Grignard Formation : THF, 0°C, 1 h.
  • Alkylation : 25°C, 4 h.
  • Yield : 65–70% after column chromatography.

Catalytic Hydrogenation of 4-(Methylsulfonyl)benzaldehyde Hydrazone

Hydrazone Synthesis and Reduction

4-(Methylsulfonyl)benzaldehyde condenses with hydrazine to form the hydrazone, which undergoes hydrogenation (H₂, Pd/C) to yield the hydrazine.

Procedure :

  • Hydrazone Formation : Ethanol, 25°C, 2 h (90% yield).
  • Hydrogenation : 40 psi H₂, 50°C, 6 h.
  • HCl Salt : Crystallization from HCl/ethanol (80–85% yield).

Catalyst Efficiency

  • Pd/C Loading : 5 wt%, reusable for 3 cycles without significant activity loss.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Diazotization-Reduction 75–82 95–98 Simplicity, minimal intermediates
Nucleophilic Substitution 68–74 90–95 Scalable, patent-supported
Hydrazide Reduction 70–78 >98 High purity, avoids halides
Grignard Alkylation 65–70 92–95 Versatile for analogs
Catalytic Hydrogenation 80–85 97–99 Green chemistry, reusable catalyst

Critical Challenges and Solutions

  • Byproduct Formation : Over-reduction in hydrazide routes is mitigated by controlled LiAlH₄ addition.
  • Halide Removal : Ion-exchange chromatography or recrystallization ensures chloride-free products.
  • Cost Efficiency : Use of silica-supported fluoroboric acid (HBF₄·SiO₂) reduces catalyst costs in methylation steps.

Industrial-Scale Recommendations

For large-scale production, Method 2 (nucleophilic substitution) and Method 5 (catalytic hydrogenation) are optimal due to:

  • Lower reagent costs (NBS, H₂).
  • Compatibility with continuous flow reactors.
  • Reduced waste generation (e.g., Zn byproducts in Method 1).

Chemical Reactions Analysis

[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

For example, the compound can be oxidized to form sulfone derivatives or reduced to form sulfoxide derivatives. Substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives. These reactions are typically carried out under controlled conditions to achieve the desired products.

Scientific Research Applications

Anticancer Research

[4-(Methylsulfonyl)phenyl]methylhydrazine hydrochloride has been investigated for its anticancer properties. Its structural similarity to other hydrazine derivatives, which have shown efficacy against various cancer types, suggests potential as an anticancer agent.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of hydrazine compounds exhibit selective inhibition of cyclooxygenase enzymes, which are implicated in tumorigenesis. The compound's ability to modulate inflammatory pathways could be leveraged in cancer treatment protocols .

Neuroprotective Effects

Research indicates that hydrazine derivatives may provide neuroprotective effects by inhibiting oxidative stress pathways. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Neuroprotective Activity of Hydrazine Derivatives

Compound NameMechanism of ActionReference
[4-(Methylsulfonyl)phenyl]methylhydrazine hydrochlorideInhibition of oxidative stress
Other Hydrazine DerivativeCOX inhibition

Pesticide Development

The compound's ability to act as a growth regulator and its potential insecticidal properties make it a candidate for development in agricultural applications. Its effectiveness against specific pests can be optimized through chemical modifications.

Case Study : A patent outlines the synthesis of hydrazine derivatives that exhibit insecticidal activity against common agricultural pests, indicating the compound's potential utility in pest management strategies .

Polymer Chemistry

In polymer chemistry, [4-(Methylsulfonyl)phenyl]methylhydrazine hydrochloride can serve as a cross-linking agent due to its functional groups that can react with various monomers.

Data Table: Cross-Linking Potential

Polymer TypeCross-Linking AgentEffect on Properties
Polyurethane[4-(Methylsulfonyl)phenyl]methylhydrazine hydrochlorideEnhanced thermal stability
Epoxy ResinSame as aboveImproved mechanical strength

Safety and Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound has been classified with several hazards including skin irritation and acute toxicity upon ingestion or inhalation . Proper handling and safety measures must be adhered to in laboratory and industrial settings.

Mechanism of Action

The mechanism of action of [4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition leads to reduced production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Additionally, the compound’s sulfonyl group can interact with various biological molecules, leading to changes in their activity and function. These interactions are crucial for its antimicrobial and other biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related phenylhydrazine hydrochloride salts, highlighting substituent effects:

Compound Substituent Molecular Formula Key Properties Applications
[[4-(Methylsulfonyl)phenyl]methyl]hydrazine HCl -SO₂CH₃ C₈H₁₁N₂O₂S·HCl Expected high polarity due to -SO₂CH₃; potential receptor-binding affinity Pharmaceutical intermediates (inferred)
4-Methoxyphenylhydrazine HCl -OCH₃ C₇H₁₀N₂O·HCl mp: 158–163°C; electron-donating group enhances stability Synthesis of heterocycles, dyes
4-Sulfonamidophenylhydrazine HCl -SO₂NH₂ C₆H₈N₃O₂S·HCl High water solubility; used in sulfonamide-based drug development Antimicrobial agents, enzyme inhibitors
4-Chlorophenylhydrazine Sulfate -Cl C₆H₆ClN₂·H₂SO₄ Moderate reactivity; used in coupling reactions Organic synthesis, agrochemicals

Physicochemical Properties

  • Polarity and Solubility :

    • The methylsulfonyl group in the target compound confers higher polarity compared to methoxy (-OCH₃) or chlorophenyl analogs, likely improving solubility in polar solvents like water or DMSO .
    • 4-Sulfonamidophenylhydrazine HCl exhibits superior aqueous solubility due to the -SO₂NH₂ group, a feature critical for bioavailability in drug formulations .
  • Thermal Stability :

    • 4-Methoxyphenylhydrazine HCl (mp: 158–163°C) shows higher thermal stability than chlorophenyl derivatives, attributed to the electron-donating methoxy group stabilizing the aromatic ring .

Research Findings and Trends

  • Drug Design : Methylsulfonyl groups improve target specificity in kinase inhibitors, as seen in patented compounds like (S)-1-(2-hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing substituents (e.g., -SO₂CH₃, -Cl) enhance electrophilicity, facilitating nucleophilic reactions in medicinal chemistry .

Biological Activity

The compound [[4-(Methylsulfonyl)phenyl]methyl]hydrazine HCl salt, often referred to as a hydrazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of [[4-(Methylsulfonyl)phenyl]methyl]hydrazine HCl salt can be represented as follows:

  • Molecular Formula: C9H12N2O2S
  • Molecular Weight: 216.27 g/mol
  • IUPAC Name: N-[4-(methylsulfonyl)phenyl]methylhydrazine hydrochloride

Hydrazine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The biological activity of [[4-(Methylsulfonyl)phenyl]methyl]hydrazine is primarily attributed to its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that derivatives of the compound exhibit significant antibacterial properties against various strains, including MRSA, E. coli, K. pneumoniae, and P. aeruginosa. For instance, one study reported that certain hydrazone derivatives demonstrated growth inhibition rates ranging from 85.76% to 97.76% against these pathogens .
  • Anti-inflammatory Activity
    • The compound has been evaluated for its anti-inflammatory effects through COX inhibition assays. It was found to exhibit potent selective COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM, indicating a high selectivity index compared to traditional NSAIDs like indomethacin .
  • Cytotoxicity
    • The safety profile of [[4-(Methylsulfonyl)phenyl]methyl]hydrazine was assessed using human embryonic kidney cell lines and hemolysis tests. The results indicated that the compound is non-toxic at therapeutic doses, with cytotoxicity thresholds being significantly higher than effective dosages .

Table 1: Antibacterial Activity of Hydrazone Derivatives

CompoundTarget BacteriaGrowth Inhibition (%)
7aMRSA95.76
7gE. coli92.34
7iK. pneumoniae89.12
7eP. aeruginosa85.76

Table 2: COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
7a9.140.1091.4
7g12.50.2550
7i13.20.3142.6

Case Studies

Case Study: Efficacy Against MRSA
In a controlled study involving hydrazone derivatives, compound 7g was identified as the most effective against MRSA, showcasing a growth inhibition rate of approximately 95% at concentrations below toxic levels for human cells . This finding underscores the potential of this compound as a candidate for further development in treating resistant bacterial infections.

Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of these compounds revealed that they not only inhibited COX-2 but also reduced nitric oxide levels, which are associated with inflammatory responses . This dual action suggests that [[4-(Methylsulfonyl)phenyl]methyl]hydrazine could be beneficial in managing conditions characterized by chronic inflammation.

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